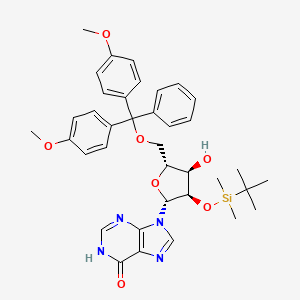

5'-O-DMT-2'-O-TBDMS-rI

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C37H44N4O7Si |

|---|---|

Molekulargewicht |

684.9 g/mol |

IUPAC-Name |

9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C37H44N4O7Si/c1-36(2,3)49(6,7)48-32-31(42)29(47-35(32)41-23-40-30-33(41)38-22-39-34(30)43)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,42H,21H2,1-7H3,(H,38,39,43)/t29-,31-,32-,35-/m1/s1 |

InChI-Schlüssel |

OPTOBSYBLQDPQN-QSYCCZFCSA-N |

Isomerische SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Kanonische SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic biology and therapeutic oligonucleotide development, the chemical synthesis of DNA and RNA is a foundational process. The phosphoramidite (B1245037) method, a robust and widely adopted technique, relies on a critical molecular guardian: the 4,4'-dimethoxytrityl (DMT) protecting group. This in-depth technical guide details the pivotal function of the DMT group, the mechanics of its application and removal, and its essential role in ensuring the high fidelity of solid-phase oligonucleotide synthesis.

The Core Function of the DMT Protecting Group

The primary role of the DMT group in phosphoramidite chemistry is to reversibly block the 5'-hydroxyl group of the nucleoside monomer.[1] This protection is fundamental to enforcing the directional and sequential addition of nucleotides, which proceeds in the 3' to 5' direction during synthesis.[1] By "capping" the 5' end, the DMT group prevents unwanted side reactions, such as self-polymerization of nucleosides, ensuring that each coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain attached to a solid support.[1][2]

The selection of the DMT group for this task is due to a unique combination of properties:

-

Acid Lability: The DMT group is stable under the basic and neutral conditions required for the coupling, capping, and oxidation steps of the synthesis cycle. However, it is rapidly and quantitatively cleaved under mild acidic conditions, a selective lability that is crucial for the cyclic nature of the process.[1]

-

Steric Hindrance: The bulky nature of the DMT group provides significant steric protection for the 5'-hydroxyl, effectively preventing it from participating in unintended chemical reactions.[1]

-

Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl carbocation. This cation has a distinct, bright orange color and a strong absorbance in the visible spectrum at approximately 495 nm.[2][3] This property allows for real-time, quantitative monitoring of the coupling efficiency at each step of the synthesis.[2]

The Oligonucleotide Synthesis Cycle: A Step-by-Step Workflow

Automated solid-phase oligonucleotide synthesis is a cyclical process, with each cycle adding a single nucleotide. The DMT group is central to the first step of each cycle.

The cycle proceeds as follows:

-

Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT group from the nucleoside bound to the solid support. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[4] This step exposes the 5'-hydroxyl group, making it available for the next reaction. The released DMT cation is washed away and can be collected for spectrophotometric analysis.

-

Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated (e.g., with tetrazole) and delivered to the synthesis column.[5] The activated phosphoramidite reacts with the newly freed 5'-hydroxyl group of the support-bound nucleoside, forming an unstable phosphite (B83602) triester linkage.

-

Capping: To prevent the elongation of chains that failed to react during the coupling step (which would result in n-1 deletion mutations), a capping step is performed. Unreacted 5'-hydroxyl groups are irreversibly acetylated using reagents like acetic anhydride (B1165640) and N-methylimidazole.[3]

-

Oxidation: The unstable phosphite triester backbone is oxidized to a stable pentavalent phosphotriester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.[3] This stabilizes the newly formed internucleotide bond, readying the chain for the next synthesis cycle.

This four-step process is repeated for each nucleotide to be added to the sequence.

The Chemistry of Detritylation

The removal of the DMT group is a rapid, acid-catalyzed cleavage of an ether bond. The two methoxy (B1213986) groups on the trityl moiety stabilize the resulting carbocation through resonance, facilitating its departure under mild acidic conditions.

While effective, the detritylation step carries the risk of side reactions, most notably depurination of adenosine (B11128) and guanosine (B1672433) bases.[6] The acidic conditions can protonate the N7 position of purines, weakening the glycosidic bond and leading to the loss of the base. This risk necessitates a careful balance between ensuring complete detritylation and minimizing acid exposure time.

Quantitative Analysis of Detritylation

The choice of deblocking acid and the duration of the detritylation step are critical parameters that affect both the efficiency of the synthesis and the integrity of the final product.

| Parameter | Trichloroacetic Acid (TCA) | Dichloroacetic Acid (DCA) | Reference |

| Typical Concentration | 3% in Dichloromethane (DCM) | 3% in Dichloromethane (DCM) | [4] |

| pKa | ~0.7 | ~1.5 | [6] |

| Reaction Rate | Very fast | Slower than TCA | [6] |

| Risk of Depurination | Higher risk, especially for long oligos or A-rich sequences | Lower risk; preferred for sensitive syntheses | [6][7] |

| Typical Yield | Can achieve >99% stepwise yield with short contact times | Can achieve >99% stepwise yield, may require longer delivery | [7] |

Studies have shown that with 3% TCA, acid delivery times as short as 10-20 seconds can be sufficient, minimizing acid contact and reducing the risk of depurination without significantly compromising the yield of the full-length product.[7]

Experimental Protocols

Protocol 1: Automated Solid-Phase Detritylation

This protocol describes a typical detritylation step within an automated oligonucleotide synthesizer cycle.

Reagents:

-

Deblocking Solution: 3% (w/v) Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).

-

Wash Solution: Anhydrous Acetonitrile (B52724).

Methodology:

-

The synthesis column containing the CPG-bound oligonucleotide with the 5'-DMT group is flushed with an inert gas (e.g., Argon) to ensure an anhydrous environment.

-

The deblocking solution (3% DCA in DCM) is delivered through the column. The volume and flow rate are programmed to ensure a specific contact time, typically ranging from 40 to 110 seconds.

-

The effluent, containing the orange DMT cation, is directed to a fraction collector or a flow-through UV-Vis spectrophotometer for real-time monitoring.

-

The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT cation. This is critical as residual acid can neutralize the incoming phosphoramidite, and residual water can inhibit the coupling reaction.[2]

-

The column is flushed again with inert gas before proceeding to the coupling step.

Protocol 2: Spectrophotometric Quantification of DMT Cation for Yield Calculation

This protocol is used to determine the stepwise coupling efficiency by quantifying the amount of DMT cation released after each cycle.

Equipment:

-

UV-Vis Spectrophotometer

-

Fraction Collector (optional, can be part of the synthesizer)

-

Volumetric glassware

Methodology:

-

Collect the entire acidic effluent from the detritylation step of a single synthesis cycle into a volumetric flask of known volume (e.g., 10 mL).

-

Dilute the collected fraction to the mark with a suitable solvent (e.g., the deblocking solution itself or acetonitrile) to ensure the absorbance is within the linear range of the spectrophotometer.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the DMT cation, which is approximately 495 nm.[2] Use the deblocking solution as a blank.

-

Calculate the amount of DMT cation (in µmoles) released using the Beer-Lambert law (A = εbc), where:

-

A = Absorbance at 495 nm

-

ε = Molar extinction coefficient of the DMT cation (~70,000 L·mol⁻¹·cm⁻¹, but should be empirically determined for the specific solvent system)

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration of the DMT cation (in mol·L⁻¹)

-

-

The calculated moles of DMT cation correspond to the moles of the oligonucleotide chain that successfully underwent the previous coupling reaction.

-

The stepwise yield can be calculated by comparing the amount of DMT cation released in the current cycle to the amount released in the previous cycle. A consistent, high yield (ideally >99%) indicates a successful synthesis.

Conclusion

The 4,4'-dimethoxytrityl group is more than a simple protecting group; it is an indispensable tool that enables the directional, efficient, and monitorable synthesis of oligonucleotides. Its unique combination of stability, acid lability, and spectrophotometric visibility allows for the high-fidelity production of synthetic DNA and RNA required for advanced research, diagnostics, and the development of nucleic acid-based therapeutics. A thorough understanding of its function and the quantitative aspects of its cleavage is paramount for any professional engaged in the field of oligonucleotide chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. biotage.com [biotage.com]

- 3. atdbio.com [atdbio.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 6. glenresearch.com [glenresearch.com]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

The Role of the TBDMS Protecting Group in RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of ribonucleic acid (RNA) is a foundational technology in modern molecular biology and therapeutic development. From the construction of siRNA and antisense oligonucleotides to the synthesis of CRISPR guide RNAs and mRNA vaccines, the ability to reliably produce high-purity RNA is paramount. A cornerstone of successful solid-phase RNA synthesis is the strategic use of protecting groups to prevent unwanted side reactions. Among these, the tert-butyldimethylsilyl (TBDMS) group has long been a workhorse for the protection of the 2'-hydroxyl (2'-OH) group of ribonucleosides. This technical guide provides an in-depth exploration of the role of the TBDMS protecting group, detailing its advantages, limitations, and the experimental protocols for its use.

The Core Function of the 2'-O-TBDMS Group

In the phosphoramidite (B1245037) method of oligonucleotide synthesis, the 2'-hydroxyl group of the ribose sugar is highly reactive and must be protected to prevent a number of undesirable outcomes. The primary role of the 2'-O-TBDMS group is to act as a temporary shield for this reactive site during the iterative cycles of oligonucleotide chain elongation. Its presence ensures the regioselective formation of the desired 3'-5' phosphodiester linkages.[1][2]

Without effective 2'-OH protection, side reactions can occur, including:

-

Chain branching: The 2'-OH of one nucleotide could react with the activated phosphoramidite of the incoming nucleotide, leading to a branched oligonucleotide.

-

Chain cleavage: The unprotected 2'-OH can attack the adjacent phosphodiester bond, leading to cleavage of the growing RNA chain.

-

Isomerization: Migration of the phosphodiester linkage from the 3'-5' to the 2'-5' position can occur.[3]

The TBDMS group offers the necessary stability to withstand the conditions of the synthesis cycle while being amenable to removal during the final deprotection steps.[3]

Advantages and Disadvantages of the TBDMS Protecting Group

The widespread and enduring use of the TBDMS group in RNA synthesis can be attributed to several key advantages:

-

Robustness: The TBDMS group is stable under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group and the basic conditions of the capping step.[3]

-

Commercial Availability: A wide range of 2'-O-TBDMS protected ribonucleoside phosphoramidites are commercially available, facilitating their routine use in automated synthesis.[3]

-

Established Protocols: Decades of use have led to well-characterized and optimized protocols for both the synthesis and deprotection of TBDMS-protected RNA.[3]

Despite its utility, the TBDMS group is not without its drawbacks:

-

Steric Hindrance: The bulkiness of the TBDMS group can impede the coupling of the phosphoramidite to the growing RNA chain, leading to longer coupling times and potentially lower coupling efficiencies compared to less sterically hindered protecting groups.[3][4] This can be particularly problematic for the synthesis of long RNA sequences.

-

2' to 3' Silyl Migration: Under certain conditions, the TBDMS group can migrate from the 2'-hydroxyl to the 3'-hydroxyl position.[3] This can lead to the formation of undesired 2'-5' phosphodiester linkages, compromising the structural and functional integrity of the synthetic RNA.

-

Harsh Deprotection Conditions: Removal of the TBDMS group requires the use of fluoride (B91410) reagents, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF).[3] These reagents can be harsh and may not be compatible with certain sensitive modifications on the oligonucleotide.

Quantitative Performance Data

The choice of a 2'-hydroxyl protecting group can significantly impact the efficiency and purity of RNA synthesis, especially for longer oligonucleotides. The following tables provide a quantitative comparison between the 2'-TBDMS group and a common alternative, the 2'-O-triisopropylsilyloxymethyl (TOM) group.

| Performance Metric | 2'-TBDMS | 2'-O-TOM |

| Average Coupling Efficiency | ~98.5% | >99% |

| Typical Coupling Time (1.0 µmol scale) | 6 minutes | 2.5 minutes |

| Crude Purity (100mer) | 27% | 33% |

Table 1: Comparison of Coupling Efficiency and Purity. Data suggests that the TOM protecting group offers shorter coupling times and higher coupling efficiencies, resulting in a higher crude purity of the final oligonucleotide product, particularly for longer sequences.[3][4]

| Protecting Group | Deprotection Reagent | Deprotection Conditions | Notes |

| 2'-TBDMS | Tetrabutylammonium fluoride (TBAF) or Triethylamine trihydrofluoride (TEA·3HF) | Room temperature to 65°C | Potential for chain degradation with prolonged exposure to harsh fluoride reagents. |

| 2'-O-TOM | Tetrabutylammonium fluoride (TBAF) | Room temperature | Less prone to the formation of 2'-5' phosphodiester linkages due to its acetal (B89532) structure. |

Table 2: Comparison of Deprotection Conditions. [3]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving the TBDMS protecting group in solid-phase RNA synthesis.

Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides using 2'-O-TBDMS protected phosphoramidites is an automated, cyclical process. Each cycle, which results in the addition of a single nucleotide, consists of four key steps: detritylation, coupling, capping, and oxidation.

1. Detritylation:

-

Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

-

Procedure: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the TCA solution to expose the free 5'-hydroxyl group.[3]

2. Coupling:

-

Reagents:

-

2'-TBDMS protected ribonucleoside phosphoramidite (0.1 M in anhydrous acetonitrile).

-

Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), 0.25 M in anhydrous acetonitrile).

-

-

Procedure: The phosphoramidite and activator are delivered to the synthesis column. The activated phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 6 minutes.[3][5]

3. Capping:

-

Reagents:

-

Cap A: Acetic anhydride/Pyridine/THF.

-

Cap B: 16% N-Methylimidazole/THF.

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 sequences).[5]

4. Oxidation:

-

Reagent: 0.02 M Iodine in THF/Water/Pyridine.

-

Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.[5]

This four-step cycle is repeated until the desired RNA sequence is assembled.

Cleavage and Deprotection Workflow

Following the completion of the synthesis, a two-step deprotection procedure is required to remove all protecting groups and cleave the oligonucleotide from the solid support.

Step 1: Base and Phosphate Deprotection and Cleavage from Solid Support

-

Reagent: A 1:1 (v/v) mixture of concentrated ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA).[3]

-

Procedure:

-

The solid support is treated with the AMA solution at 65°C for 10-15 minutes.[3][6] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

-

The supernatant containing the partially deprotected oligonucleotide is collected.

-

The solution is dried, typically using a centrifugal evaporator.

-

Step 2: 2'-O-TBDMS Group Removal

-

Reagents:

-

Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Triethylamine trihydrofluoride (TEA·3HF).

-

-

Procedure:

-

The dried oligonucleotide is redissolved in anhydrous DMF or DMSO.[3][7]

-

TEA·3HF is added, and the mixture is heated at 65°C for 2.5 hours.[3][7]

-

The reaction is quenched with an appropriate buffer (e.g., 1.5 M ammonium bicarbonate).[3]

-

The fully deprotected RNA is then desalted using methods such as ethanol (B145695) precipitation or size-exclusion chromatography.

-

Visualizing the Workflow

To better illustrate the processes described, the following diagrams, generated using the DOT language, outline the key workflows.

Conclusion

The 2'-O-TBDMS protecting group has been and continues to be a vital tool in the chemical synthesis of RNA. Its robustness and the wealth of established protocols make it a reliable choice for many applications. However, for the synthesis of long and complex RNA molecules, the limitations of steric hindrance and the need for harsh deprotection conditions have driven the development of alternative protecting groups. The choice between TBDMS and newer alternatives will depend on a careful consideration of the specific requirements of the synthesis, including the length of the desired oligonucleotide, the presence of sensitive modifications, and the desired final purity. As the demand for synthetic RNA for therapeutic and research applications continues to grow, a deep understanding of the chemistry of protecting groups like TBDMS remains essential for all professionals in the field.

References

The Chemical Versatility of Inosine: An In-Depth Guide for RNA Research and Therapeutics

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the fundamental chemical properties of inosine (B1671953) in RNA strands. This document elucidates its structural impact, thermodynamic characteristics, and biological significance, providing a crucial resource for advancing RNA-based research and therapeutics.

Introduction: The Significance of a Subtle Edit

In the intricate world of RNA biology, the nucleoside inosine (I) plays a pivotal role that belies its simple chemical origin. Formed by the deamination of adenosine (B11128) (A), a post-transcriptional modification primarily catalyzed by the Adenosine Deaminase Acting on RNA (ADAR) enzyme family, inosine introduces a layer of complexity and regulation to the transcriptome.[1][2] This seemingly minor change—the replacement of an amine group with a carbonyl group—fundamentally alters the base-pairing properties of the nucleotide, with profound consequences for RNA structure, function, and its ultimate translation into protein.[3] Because cellular machinery such as the ribosome interprets inosine as guanosine (B1672433) (G), A-to-I editing effectively introduces an A-to-G substitution at the RNA level without altering the underlying genomic DNA sequence.[4] This guide provides a detailed exploration of the chemical properties of inosine, its impact on RNA duplex stability, its biological roles, and the experimental methodologies used for its study, offering a critical knowledge base for professionals in RNA research and drug development.

Core Chemical Properties of Inosine

Inosine is the nucleoside form of the purine (B94841) base hypoxanthine.[5] Its structure is identical to guanosine, save for the absence of the exocyclic amino group at the C2 position.[6] This structural similarity is the primary reason why the translational and splicing machinery often recognize inosine as guanosine.[7] The conversion from adenosine to inosine via ADAR-catalyzed hydrolytic deamination is one of the most prevalent forms of RNA editing in higher eukaryotes.[3][8]

The key chemical feature of inosine is its altered hydrogen bonding capacity compared to adenosine. While adenosine forms a canonical Watson-Crick base pair with uridine (B1682114) (or thymidine) using two hydrogen bonds, inosine's hydrogen bond donor and acceptor pattern allows it to pair with multiple bases, including cytidine (B196190) (C), uridine (U), and adenosine (A).[8][9] This promiscuous pairing ability is famously known as "wobble" base pairing.[9]

Inosine Base Pairing and Thermodynamic Consequences

The presence of inosine significantly impacts the thermodynamic stability of RNA duplexes. The stability of inosine-containing base pairs is context-dependent and generally follows a hierarchy. The I-C pair is the most stable, followed by I-A and I-U.[8]

The Wobble Hypothesis

Originally proposed by Francis Crick in the context of transfer RNA (tRNA), the wobble hypothesis explains how a single tRNA anticodon can recognize multiple synonymous mRNA codons.[9] When inosine is present at the first (5') position of the tRNA anticodon (the "wobble position"), it can form non-canonical base pairs with C, U, or A in the third (3') position of the mRNA codon.[10][11][12] This expands the decoding capacity of a limited set of tRNAs, allowing for efficient translation of the entire genetic code.[9][11]

Quantitative Impact on Duplex Stability

The stability of RNA duplexes containing inosine has been quantified through thermodynamic studies, primarily using UV melting analysis.[6][13][14] The change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) upon duplex formation provides a quantitative measure of stability.

An internal I-U pair is, on average, 2.3 kcal/mol less stable than a canonical A-U Watson-Crick pair.[6][13] Interestingly, a terminal I-U pair can be more stable than a terminal A-U pair by about 0.8 kcal/mol.[13][15] The I-C pair, while more stable than a mismatched A-C pair, is about 2.0 kcal/mol less stable than a canonical G-C pair, reflecting the loss of one hydrogen bond.[6]

Table 1: Thermodynamic Stability (ΔG°₃₇ in kcal/mol) of Internal Inosine Base Pairs Compared to Canonical Pairs

| Base Pair | ΔG°₃₇ (kcal/mol) | Comparison | Reference(s) |

|---|---|---|---|

| A-U | Varies by context | - | [13] |

| I-U | Destabilizing | ~2.3 kcal/mol less stable than A-U | [1][6][13] |

| G-C | Varies by context | - | [6] |

| I-C | Destabilizing | ~2.0 kcal/mol less stable than G-C | [6] |

| A-C Mismatch | Highly Destabilizing | - | [6] |

| I-C | Stabilizing | More stable than A-C mismatch |[6][7] |

Note: Absolute ΔG° values are highly dependent on the nearest-neighbor sequence context. The values presented are averages to illustrate the general effect.

Biological Pathways and Structural Implications

ADAR-Mediated RNA Editing

The primary route to inosine formation in cellular RNA is through the action of ADAR enzymes.[3] ADARs bind to double-stranded RNA (dsRNA) substrates and catalyze the deamination of specific adenosine residues.[3][16] This process is crucial for a variety of cellular functions, including the regulation of gene expression, alternative splicing, and the modulation of microRNA activity.[2][3][16] Dysregulation of ADAR-mediated editing is associated with a range of human diseases, including neurological disorders and cancer.[1][2]

Caption: ADAR enzyme binding to a dsRNA substrate and converting Adenosine to Inosine.

Structural Consequences of Inosine

The introduction of inosine can significantly alter RNA secondary and tertiary structures. By weakening stable A-U pairs and replacing them with less stable I-U mismatches, "hyper-editing" in regions like Alu repeats can lead to the local melting of double helices. This structural disruption can modulate the binding of RNA-binding proteins, thereby influencing RNA stability, nuclear retention, and transport. Conversely, editing an A-C mismatch to a more stable I-C pair can stabilize a helical region.[6] Inosine can also participate in forming higher-order structures like G-quadruplexes, impacting mRNA localization and splicing.

Caption: Wobble base pairing of Inosine with Cytidine, Uridine, and Adenosine.

Experimental Protocols for Inosine Analysis

The study of inosine in RNA requires a combination of thermodynamic, structural, and biochemical techniques.

Thermodynamic Analysis via UV-Visible Spectroscopy (UV-Melting)

This technique is the gold standard for determining the thermodynamic stability of RNA duplexes.

-

Objective: To measure the melting temperature (Tm) and derive thermodynamic parameters (ΔG°, ΔH°, ΔS°) for an inosine-containing RNA duplex.

-

Methodology:

-

Sample Preparation: Synthesize and purify complementary RNA oligonucleotides, one containing the inosine modification. Anneal the strands in a buffered solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0) to form the duplex.

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[17][18]

-

Data Acquisition: Monitor the absorbance of the RNA solution at 260 nm as the temperature is slowly increased (e.g., 0.5-1.0 °C/minute) from a low temperature (e.g., 15 °C) to a high temperature (e.g., 90 °C).[17][19]

-

Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated.[17] Fit the melting curve data using appropriate software to a two-state model to extract ΔH° and ΔS°. Calculate ΔG° using the equation: ΔG° = ΔH° - TΔS°.

-

Structural Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atomic-level insights into the structure and dynamics of inosine-containing RNA.

-

Objective: To determine the three-dimensional structure and base-pairing conformation of an RNA molecule containing inosine.

-

Methodology:

-

Sample Preparation: Prepare a highly concentrated (~1 mM) and pure sample of the RNA molecule. Isotope labeling (¹³C, ¹⁵N) is often required for larger RNAs to resolve spectral overlap.[20][21]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Data Acquisition: Acquire a suite of 1D and 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space proton distances, and COSY/TOCSY to identify through-bond scalar couplings. Imino proton spectra are particularly useful for probing hydrogen bonding in base pairs.[22]

-

Analysis: Assign the NMR resonances to specific nuclei in the RNA sequence. Use the distance and dihedral angle restraints derived from the NMR data as input for computational structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate a family of 3D structures consistent with the experimental data.

-

Biochemical Analysis: ADAR Activity Assay

This assay measures the enzymatic conversion of adenosine to inosine.

-

Objective: To quantify the activity of a purified ADAR enzyme or to measure editing levels in a cell extract.

-

Methodology:

-

Substrate Preparation: Synthesize a short, radiolabeled (e.g., with α-³²P-ATP) dsRNA substrate known to be a target for ADAR editing.

-

Enzymatic Reaction: Incubate the dsRNA substrate with the purified ADAR enzyme or cell extract in an appropriate reaction buffer for a defined period.

-

Product Separation: Stop the reaction and digest the RNA substrate to single nucleosides using nucleases (e.g., nuclease P1).

-

Detection and Quantification: Separate the resulting radiolabeled adenosine and inosine monophosphates using thin-layer chromatography (TLC). Quantify the radioactivity in the spots corresponding to adenosine and inosine using a phosphorimager. The percentage of inosine relative to the total (adenosine + inosine) represents the editing activity. A non-radioactive method based on poison primer extension can also be used for routine assays.[23]

-

Caption: Experimental workflow for characterizing inosine-containing RNA duplexes.

Conclusion and Future Directions

Inosine is a critical modulator of RNA function, acting as a key player in the epitranscriptome.[8] Its unique chemical properties, particularly its versatile base-pairing capabilities, allow it to expand the coding potential of the genome, fine-tune RNA structure, and regulate complex biological pathways. For researchers in basic science and drug development, a thorough understanding of inosine's chemistry is paramount. As RNA-based therapeutics, including siRNA, mRNA vaccines, and RNA-targeting small molecules, continue to advance, the ability to predict and control the effects of A-to-I editing will be essential for designing safe and effective treatments. Future research will likely focus on developing high-throughput methods to map the "inosinome" with greater precision and on designing therapeutic strategies to modulate ADAR activity for clinical benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural and functional effects of inosine modification in mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. RNA - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Wobble base pair - Wikipedia [en.wikipedia.org]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Codon adaptation to tRNAs with Inosine modification at position 34 is widespread among Eukaryotes and present in two Bacterial phyla - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Nearest neighbor parameters for inosine x uridine pairs in RNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stability of RNA duplexes containing inosine·cytosine pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]

- 18. emeraldcloudlab.com [emeraldcloudlab.com]

- 19. agilent.com [agilent.com]

- 20. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Enhanced NMR signal detection of imino protons in RNA molecules containing 3' dangling nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Stability of the Dimethoxytrityl (DMT) Group: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of the DMT Protecting Group Under Acidic and Basic Conditions.

The 4,4'-dimethoxytrityl (DMT) group is a cornerstone of modern nucleic acid and complex molecule synthesis, prized for its role in protecting hydroxyl groups. Its selective lability—robust under basic and neutral conditions yet readily cleaved by mild acids—is fundamental to the iterative nature of solid-phase oligonucleotide synthesis. This guide provides a comprehensive technical overview of the DMT group's stability, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in optimizing its use and troubleshooting potential issues.

The Pivotal Role of the DMT Group in Chemical Synthesis

In the realm of automated oligonucleotide synthesis, the DMT group serves as a temporary guardian for the 5'-hydroxyl function of the nucleoside phosphoramidite (B1245037) monomers.[1] This protection is critical to enforce the desired 3'-to-5' directionality of chain assembly and to prevent unwanted side reactions. The bulky nature of the DMT group also provides steric hindrance, further preventing unintended reactions at the 5'-position.[1] Upon successful coupling of a monomer to the growing oligonucleotide chain, the DMT group is removed in a process called detritylation, exposing a new 5'-hydroxyl for the next coupling cycle.

Stability and Lability Under Acidic Conditions

The selective removal of the DMT group is achieved under mild acidic conditions. This acid-catalyzed cleavage is a rapid and quantitative reaction, proceeding through the formation of a highly stable dimethoxytrityl carbocation.[2][3] The intense orange color of this cation provides a convenient method for real-time monitoring of the synthesis efficiency, as its absorbance can be measured spectrophotometrically at around 495 nm.[1][2][4]

The rate of detritylation is influenced by several factors, including the strength and concentration of the acid, the solvent, and the nature of the hydroxyl group it is protecting (primary vs. secondary). Dichloroacetic acid (DCA) and trichloroacetic acid (TCA) in a non-aqueous solvent like dichloromethane (B109758) (DCM) are the most commonly employed detritylating agents.[2][5] While TCA is a stronger acid and leads to faster detritylation, it also increases the risk of depurination, an undesirable side reaction where the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar is cleaved.[2][5] DCA, being a weaker acid, offers a better balance between efficient detritylation and minimal depurination.[4][5]

Quantitative Data on Detritylation and Depurination

The following table summarizes kinetic data for the detritylation of DMT-protected oligonucleotides and the competing depurination side reaction under various acidic conditions.

| Acid Condition | Oligonucleotide Construct | 99% Detritylation Endpoint (seconds) | Depurination Half-Time (dABz) (hours) | Reference |

| 3% DCA in Methylene Chloride | DMT-dG-pT-CPG | 38 | 1.3 | [4] |

| 15% DCA in Methylene Chloride | DMT-dG-pT-CPG | 23 | 0.43 | [4] |

| 3% TCA in Methylene Chloride | DMT-dG-pT-CPG | 23 | 0.33 | [4] |

| 3% DCA in Methylene Chloride | DMT-[17mer]-CPG | 105 | - | [4] |

| 15% DCA in Methylene Chloride | DMT-[17mer]-CPG | 69 | - | [4] |

| 3% TCA in Methylene Chloride | DMT-[17mer]-CPG | 54 | - | [4] |

dABz refers to N-benzoyl-deoxyadenosine. CPG refers to controlled pore glass solid support.

Detritylation Mechanism

The acid-catalyzed detritylation proceeds via a protonation of the ether oxygen, followed by the departure of the stable dimethoxytrityl carbocation.

Stability Under Basic Conditions

The DMT group is designed to be stable under the basic conditions required for the removal of other protecting groups used in oligonucleotide synthesis, such as the cyanoethyl groups from the phosphate (B84403) backbone and the acyl protecting groups from the nucleobases (e.g., benzoyl, isobutyryl, acetyl).[6] This stability allows for a sequential deprotection strategy where the oligonucleotide is first cleaved from the solid support and other protecting groups are removed, while the DMT group remains on the 5'-terminus for purification purposes (DMT-on purification).

Common basic reagents used for cleavage and deprotection include concentrated ammonium (B1175870) hydroxide (B78521), mixtures of ammonium hydroxide and methylamine (B109427) (AMA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[7][8] The DMT group is generally stable to these reagents under the typical reaction conditions (e.g., room temperature to 55°C for several hours). However, prolonged exposure to heat during the evaporation of basic solutions should be avoided to prevent premature loss of the DMT group.[8] If accidental detritylation is a concern during workup, the solution can be kept basic by adding a small amount of an organic base like triethylamine.[1]

While comprehensive quantitative kinetic data on the stability of the DMT group under various basic conditions is not as readily available as for acidic conditions, the successful and widespread use of DMT-on purification protocols underscores its high degree of stability in these environments.

Experimental Protocols

Protocol 1: Manual Detritylation of a DMT-on Oligonucleotide

This protocol describes the removal of the 5'-DMT group from a purified oligonucleotide in solution.

Materials:

-

Dried DMT-on oligonucleotide

-

80% Acetic Acid (v/v) in water

-

Microcentrifuge tubes

-

Lyophilizer

Procedure:

-

Dissolve the dried DMT-on oligonucleotide in 200-500 µL of 80% acetic acid in a microcentrifuge tube.[1]

-

Incubate the solution at room temperature for 20 minutes.[1] The solution will not turn orange because the aqueous environment leads to the formation of dimethoxytritanol from the trityl cation.[1]

-

Add an equal volume of 95% ethanol to the solution.[1]

-

Freeze and lyophilize the sample to remove the acetic acid and ethanol. Repeat the lyophilization from ethanol if necessary to ensure all acetic acid is removed.[1]

-

The resulting detritylated oligonucleotide can be desalted using standard methods like OPC purification to remove the dimethoxytritanol and salts.[1]

Protocol 2: Spectrophotometric Quantification of Detritylation Yield

This protocol is used to determine the stepwise coupling efficiency during automated oligonucleotide synthesis by measuring the absorbance of the liberated DMT cation.

Materials:

-

Fractions collected from the detritylation step of each synthesis cycle

-

0.1 M p-toluenesulfonic acid in acetonitrile (B52724)

-

Spectrophotometer

-

Cuvettes (1.0 cm path length)

Procedure:

-

Collect the acidic solution containing the cleaved DMT cation from each detritylation step in a separate tube.

-

Dilute each fraction to a final volume of 5.0 or 10.0 mL with 0.1 M p-toluenesulfonic acid in acetonitrile to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Thoroughly mix each diluted solution.

-

Measure the absorbance of each solution at 498 nm using a spectrophotometer, with the dilution solvent as a blank.[1]

-

The stepwise yield can be calculated by comparing the absorbance of a given cycle to the previous one. The first detritylation from the solid support is not used for yield calculation. A steady decline in absorbance is expected with increasing chain length.

Experimental Workflow for Detritylation and Analysis

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Clinical Pharmacokinetics of N,N-Dimethyltryptamine (DMT): A Systematic Review and Post-hoc Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. glenresearch.com [glenresearch.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

A Technical Guide to 5'-O-DMT-2'-O-TBDMS-rI Phosphoramidite for RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5'-O-DMT-2'-O-TBDMS-rI phosphoramidite (B1245037), a crucial building block for the chemical synthesis of inosine-containing RNA oligonucleotides. We will delve into its chemical properties, synthesis protocols, and the biological significance of incorporating inosine (B1671953) into RNA, particularly in the context of innate immunity.

Introduction to this compound Phosphoramidite

This compound phosphoramidite is a protected ribonucleoside monomer used in solid-phase RNA synthesis. The strategic placement of protecting groups is essential for the stepwise and controlled elongation of the RNA chain.

-

5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its removal at the beginning of each coupling cycle exposes the 5'-hydroxyl for the addition of the next phosphoramidite.

-

2'-O-tert-Butyldimethylsilyl (TBDMS): This bulky silyl (B83357) ether protects the 2'-hydroxyl group, preventing unwanted side reactions and isomerization during synthesis. It is stable under the conditions of the synthesis cycle and is typically removed in a final deprotection step using a fluoride (B91410) reagent.

-

3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: This reactive group at the 3'-position enables the formation of the phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain upon activation.

The nucleobase, in this case, is hypoxanthine, which forms the nucleoside inosine (rI). Inosine is a naturally occurring purine (B94841) nucleoside that can be found in RNA and plays a significant role in various biological processes.

Properties and Stability

Key considerations for stability:

-

Hydrolysis: Phosphoramidites are sensitive to moisture and acidic conditions, which can lead to hydrolysis of the phosphoramidite group.

-

Oxidation: Exposure to air can lead to the oxidation of the P(III) center to P(V).

-

Storage: Solid phosphoramidites should be stored at low temperatures (-20°C) under an inert atmosphere (e.g., argon). Solutions in anhydrous acetonitrile (B52724) should also be stored under inert gas and used as fresh as possible.

RNA Synthesis Workflow

The synthesis of inosine-containing RNA oligonucleotides using this compound phosphoramidite follows the standard solid-phase phosphoramidite chemistry cycle.

Quantitative Data Summary

Achieving high coupling efficiency at each step is paramount for the synthesis of full-length oligonucleotides. While data specifically for this compound phosphoramidite is limited, the following table summarizes typical performance data for TBDMS-protected phosphoramidites in general.

| Parameter | Typical Value | Reference |

| Stepwise Coupling Efficiency | 98.5 - 99% | |

| Coupling Time | 5 - 15 minutes | |

| Recommended Activator | 5-(Benzylmercapto)-1H-tetrazole or 5-Ethylthio-1H-tetrazole (ETT) | [1] |

Experimental Protocols

Solid-Phase Synthesis of Inosine-Containing RNA

This protocol outlines the general steps for synthesizing an RNA oligonucleotide containing inosine on an automated DNA/RNA synthesizer.

Materials:

-

This compound phosphoramidite

-

Standard 5'-O-DMT-2'-O-TBDMS-rA(Bz), rC(Ac), and rG(ibu) phosphoramidites

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Capping solutions (Cap A: acetic anhydride/2,6-lutidine/THF; Cap B: 16% N-methylimidazole in THF)

-

Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)

-

Controlled pore glass (CPG) solid support with the initial nucleoside

Procedure:

-

Dissolve the this compound phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.

-

Install the reagent bottles on the synthesizer.

-

Program the desired RNA sequence into the synthesizer, specifying the position(s) for inosine incorporation.

-

Initiate the synthesis program, which will perform the following steps for each nucleotide addition: a. Deblocking: Removal of the 5'-DMT group from the support-bound nucleoside with the deblocking solution. b. Coupling: Activation of the incoming phosphoramidite (including the inosine phosphoramidite) with the activator and its subsequent reaction with the free 5'-hydroxyl group of the growing chain. A longer coupling time (e.g., 10-15 minutes) may be beneficial for the sterically hindered TBDMS-protected phosphoramidites. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

-

After the final coupling cycle, the terminal 5'-DMT group is typically left on ("DMT-on") to facilitate purification.

-

The solid support with the full-length, protected RNA is then removed from the synthesis column for deprotection.

Cleavage and Deprotection

This two-step process removes the protecting groups from the synthesized RNA.

Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups Materials:

-

Ammonium (B1175870) hydroxide (B78521)/Methylamine (AMA) solution (1:1 v/v) or a 3:1 (v/v) mixture of concentrated ammonium hydroxide and absolute ethanol.[1]

Procedure:

-

Transfer the CPG support to a sealed vial.

-

Add the AMA solution or ammonium hydroxide/ethanol mixture to the vial.

-

Incubate at 65°C for 15-20 minutes (for AMA) or at room temperature for 4-17 hours (for ammonium hydroxide/ethanol).[2]

-

Cool the vial and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

-

Evaporate the solution to dryness.

Step 2: Removal of 2'-O-TBDMS Protecting Groups Materials:

-

Triethylamine trihydrofluoride (TEA·3HF)

-

N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA)

Procedure:

-

Dissolve the dried RNA pellet in a solution of TEA·3HF, NMP (or DMSO), and TEA. A common formulation is 1.5 mL NMP, 0.75 mL TEA, and 1.0 mL TEA·3HF.[1]

-

Quench the reaction by adding an appropriate quenching buffer or by precipitating the RNA with n-butanol.

Purification of Inosine-Containing RNA

High-performance liquid chromatography (HPLC) is a common method for purifying synthetic oligonucleotides.[4][5]

Method: Ion-Pair Reversed-Phase HPLC

-

Column: C8 or C18 reversed-phase column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: 0.1 M TEAA in acetonitrile.

-

Gradient: A linear gradient of increasing Mobile Phase B is used to elute the oligonucleotide.

-

Detection: UV absorbance at 260 nm.

The "DMT-on" purification takes advantage of the hydrophobicity of the DMT group, which causes the full-length product to be retained longer on the column than the failure sequences lacking the DMT group. After collection of the DMT-on peak, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid), followed by desalting.

Biological Role of Inosine in RNA and Signaling Pathways

Inosine in RNA is not merely a structural variant but has significant biological implications. It is primarily formed by the deamination of adenosine (B11128), a process known as A-to-I editing, which is catalyzed by adenosine deaminases acting on RNA (ADAR) enzymes.[6] The presence of inosine can alter the secondary structure of RNA, as inosine can form wobble base pairs with uridine, cytidine, and adenosine.

Recent research has highlighted the role of inosine-containing RNA (Ino-RNA) as a novel recognition element for the innate immune system. Extracellular Ino-RNA, which can be released from virally infected cells, can trigger an antiviral response.[7][8]

Ino-RNA Induced Innate Immune Signaling Pathway

Extracellular Ino-RNA is recognized by Scavenger Receptor Class-A (SR-A), which facilitates its internalization.[7][8] Once inside the cell, Ino-RNA can activate Toll-like receptor 3 (TLR3) and protein kinase R (PKR). This activation initiates a downstream signaling cascade, leading to the activation of MAP kinases (p38 and JNK) and the production of inflammatory cytokines such as interferons, TNF-α, and interleukins.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. waters.com [waters.com]

- 6. The Power of Inosine: How RNA Editing Shapes the Transcriptome - AlidaBio [alidabio.com]

- 7. Inosine-Containing RNA Is a Novel Innate Immune Recognition Element and Reduces RSV Infection | PLOS One [journals.plos.org]

- 8. Inosine-Containing RNA Is a Novel Innate Immune Recognition Element and Reduces RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]

foundational principles of phosphoramidite chemistry for RNA

An In-depth Technical Guide to the Foundational Principles of Phosphoramidite (B1245037) Chemistry for RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of phosphoramidite chemistry as applied to the solid-phase synthesis of RNA. It details the critical steps of the synthesis cycle, the crucial role of protecting groups, and provides quantitative data and detailed experimental protocols for each stage.

Core Principles of RNA Phosphoramidite Chemistry

Solid-phase synthesis of RNA oligonucleotides using phosphoramidite chemistry is a cyclical process that sequentially adds ribonucleotide monomers to a growing RNA chain attached to an insoluble solid support.[1] This method's high coupling efficiency has made it the standard for RNA synthesis.[1] The entire process is typically automated.

The synthesis cycle consists of four main chemical reactions for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[2][3] A key challenge in RNA synthesis, compared to DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected throughout the synthesis to prevent unwanted side reactions and chain degradation.

The Importance of Protecting Groups

To ensure the specific and controlled formation of the desired phosphodiester linkages, various functional groups on the ribonucleoside phosphoramidites are temporarily blocked with protecting groups.[2]

-

5'-Hydroxyl Group: The 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMT) group.[2] This group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.

-

Exocyclic Amines of Bases: The exocyclic amino groups of adenosine (B11128) (A), cytidine (B196190) (C), and guanosine (B1672433) (G) are protected to prevent reactions at these sites.[2] Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.[2]

-

Phosphorus Moiety: The phosphoramidite is protected with a 2-cyanoethyl group, which is stable during the synthesis cycle but can be removed with a mild base during the final deprotection step.[2]

-

2'-Hydroxyl Group: The protection of the 2'-hydroxyl group is the most critical aspect of RNA synthesis. The protecting group must be robust enough to remain intact throughout the entire synthesis and be removable under conditions that do not damage the RNA chain.[1] The choice of the 2'-hydroxyl protecting group significantly influences coupling efficiency and synthesis time. Commonly used groups include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM), and the acetal-based group, 2'-bis(2-acetoxyethoxy)methyl (ACE).[1][4]

Quantitative Data in RNA Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining high-purity, full-length RNA oligonucleotides. The following tables summarize key quantitative data for various aspects of the process.

Table 1: Comparison of Common 2'-Hydroxyl Protecting Groups

| Protecting Group | Common Activator(s) | Typical Coupling Time (minutes) | Stepwise Coupling Efficiency (%) | Deprotection Conditions |

| TBDMS (tert-butyldimethylsilyl) | ETT, BTT | 3 - 6 | >98% | Fluoride (B91410) source (e.g., TEA·3HF, TBAF) |

| TOM (triisopropylsilyloxymethyl) | ETT, BTT | ~3 | >99% | Fluoride source (e.g., TEA·3HF, TBAF) |

| ACE (2'-bis(2-acetoxyethoxy)methyl) | DCI | 3 - 10 | >98% | Weakly acidic conditions (pH 3) after base treatment |

| PrOM (propionyloxymethyl) | DCI | 2 - 5 | ~98% | Ethylenediamine (EDA) |

Data synthesized from multiple sources.[4][5][6][7]

Table 2: Activators for RNA Phosphoramidite Coupling

| Activator | Chemical Name | Typical Concentration (M) | Notes |

| ETT | 5-Ethylthio-1H-tetrazole | 0.25 | Commonly used for TBDMS and TOM-protected phosphoramidites.[5] |

| BTT | 5-Benzylthio-1H-tetrazole | 0.25 | Offers faster coupling times compared to ETT for some phosphoramidites.[5] |

| DCI | 4,5-Dicyanoimidazole | 0.25 | Often used for ACE-protected phosphoramidites.[2] |

Table 3: Deprotection Times for 2'-Hydroxyl Protecting Groups

| Protecting Group | Reagent | Temperature (°C) | Time |

| TBDMS | Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 65 | 2.5 hours |

| TBDMS | Tetrabutylammonium fluoride (TBAF) in THF | Room Temperature | 24 hours |

| ACE | Weakly acidic buffer (pH 3) | 55 | 10 minutes |

Data synthesized from multiple sources.[4][5][8][9]

Experimental Protocols

The following are detailed protocols for the key steps in solid-phase RNA synthesis using phosphoramidite chemistry.

Synthesis Cycle

The synthesis cycle is an automated process performed on a DNA/RNA synthesizer.

3.1.1. Deblocking (Detritylation)

-

Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside or the growing oligonucleotide chain.

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).

-

Procedure:

-

The deblocking reagent is passed through the synthesis column.

-

The reaction is typically complete within 1-3 minutes.[2]

-

The solid support is thoroughly washed with anhydrous acetonitrile (B52724) to remove all traces of acid.[2]

-

3.1.2. Coupling

-

Objective: To add the next ribonucleoside phosphoramidite to the growing RNA chain.

-

Reagents:

-

Procedure:

-

The phosphoramidite and activator solutions are mixed and delivered to the synthesis column.[2]

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain.

-

The coupling time varies depending on the 2'-hydroxyl protecting group and activator used (see Table 1).

-

3.1.3. Capping

-

Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

-

Reagents:

-

Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/pyridine or lutidine.[10]

-

Cap B: 16% N-Methylimidazole (NMI) in THF.[11]

-

-

Procedure:

-

Cap A and Cap B are delivered simultaneously to the synthesis column.

-

The unreacted 5'-hydroxyl groups are acetylated.

-

The reaction is typically complete within 30-60 seconds.[11]

-

3.1.4. Oxidation

-

Objective: To convert the unstable phosphite (B83602) triester linkage to a more stable pentavalent phosphate (B84403) triester.

-

Reagent: A solution of iodine (0.02-0.1 M) in a mixture of THF, pyridine, and water.[2]

-

Procedure:

-

The oxidizing solution is delivered to the synthesis column.

-

The phosphite triester is oxidized to a phosphate triester.

-

The reaction is typically complete within 1-2 minutes.[2]

-

The solid support is washed with anhydrous acetonitrile.

-

This four-step cycle is repeated until the desired RNA sequence is synthesized.

Post-Synthesis Cleavage and Deprotection

3.2.1. Cleavage from Solid Support and Base Deprotection

-

Objective: To cleave the synthesized RNA from the solid support and remove the protecting groups from the exocyclic amines of the bases and the phosphate backbone.

-

Reagents:

-

A mixture of concentrated ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA) (1:1, v/v).[12]

-

-

Procedure:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add the AMA solution to the vial, ensuring the support is fully submerged.

-

Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

-

Wash the support with RNase-free water and combine the washes with the supernatant.

-

Evaporate the combined solution to dryness.

-

3.2.2. 2'-Hydroxyl Protecting Group Removal (TBDMS Example)

-

Objective: To remove the 2'-TBDMS protecting groups.

-

Reagents:

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Triethylamine (TEA).

-

Triethylamine trihydrofluoride (TEA·3HF).[8]

-

-

Procedure:

Visualizations

RNA Synthesis Cycle Workflow

Caption: The automated four-step cycle of solid-phase RNA synthesis.

Phosphoramidite Coupling Reaction Pathway

References

- 1. Chemical synthesis of long RNAs with terminal 5′‐phosphate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. atdbio.com [atdbio.com]

- 5. glenresearch.com [glenresearch.com]

- 6. massbio.org [massbio.org]

- 7. Accelerated, high-quality photolithographic synthesis of RNA microarrays in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. benchchem.com [benchchem.com]

- 12. wenzhanglab.com [wenzhanglab.com]

Methodological & Application

Protocol for Solid-Phase RNA Synthesis Using TBDMS Chemistry

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the solid-phase synthesis of RNA oligonucleotides utilizing the tert-butyldimethylsilyl (TBDMS) protecting group for the 2'-hydroxyl function of the ribonucleosides. This method is a cornerstone of modern nucleic acid chemistry, enabling the automated and efficient production of custom RNA sequences for a wide range of research, diagnostic, and therapeutic applications.

Overview of Solid-Phase RNA Synthesis

Solid-phase RNA synthesis is a cyclical process that sequentially adds ribonucleoside phosphoramidites to a growing RNA chain attached to a solid support.[1] The use of a solid support simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[2] The phosphoramidite (B1245037) method, adapted for RNA synthesis, involves a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation.[1][3] The TBDMS group is a widely used protecting group for the 2'-hydroxyl of the ribose due to its stability during the synthesis cycles and its selective removal under specific fluoride-mediated conditions.[4][5]

The Synthesis Cycle

The automated synthesis of RNA oligonucleotides on a solid support follows a repeated four-step process for each nucleotide addition.[1]

Step 1: Detritylation (Deblocking)

This initial step removes the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside or the growing oligonucleotide chain. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[1][6]

Step 2: Coupling

The activated 2'-TBDMS-protected ribonucleoside phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound chain. This reaction forms a phosphite (B83602) triester linkage.[1] The bulky nature of the 2'-TBDMS group can sterically hinder this reaction, necessitating the use of potent activators and potentially longer coupling times to achieve high efficiency.[7][8]

Step 3: Capping

Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This capping step is crucial to prevent the formation of deletion mutants (sequences missing a nucleotide) in the final product.[1][6]

Step 4: Oxidation

The unstable phosphite triester linkage formed during the coupling step is converted to a more stable pentavalent phosphotriester by treatment with an oxidizing agent, typically an iodine solution.[1][2]

This four-step cycle is repeated until the desired RNA sequence is assembled.

Quantitative Data

The efficiency of each coupling step is critical for the successful synthesis of full-length RNA oligonucleotides. The following table summarizes typical coupling efficiencies and conditions.

| Activator | Concentration | Typical Coupling Time | Coupling Efficiency |

| 1H-Tetrazole | 0.45 M | 10 - 15 min | Moderate |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.5 M | 5 - 10 min | High (>98%) |

| 5-Benzylmercapto-1H-tetrazole (BMT) | 0.25 M | 3 - 6 min | Very High (>99%) |

| 4,5-Dicyanoimidazole (DCI) | 0.5 M | 5 - 10 min | High |

Data compiled from multiple sources.[3][7][9][10]

Experimental Protocols

The following protocols detail the automated synthesis cycle and the subsequent manual deprotection and purification of the synthesized RNA.

Automated Solid-Phase RNA Synthesis

This protocol is designed for an automated DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.

Reagents:

-

Detritylation Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

-

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylmercapto-1H-tetrazole (BMT) in anhydrous acetonitrile (B52724).

-

Phosphoramidite Solutions: 0.1 M solutions of 2'-O-TBDMS-protected A(N-Bz), C(N-Ac), G(N-iBu), and U phosphoramidites in anhydrous acetonitrile.

-

Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/Lutidine.

-

Capping Reagent B: 16% N-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Washing Solution: Anhydrous acetonitrile.

Procedure:

-

Synthesizer Setup: Install the appropriate phosphoramidite vials and the solid support column on the synthesizer. Ensure all reagent bottles are filled with fresh solutions and properly connected.

-

Synthesis Program: Program the synthesizer to perform the following four-step cycle for each nucleotide addition:

-

Detritylation: Treat the solid support with the detritylation reagent to remove the 5'-DMT group.

-

Coupling: Deliver the appropriate phosphoramidite and activator solution to the column. A coupling time of 3-6 minutes is recommended when using BMT as the activator.[9]

-

Capping: Treat the support with Capping Reagents A and B to block any unreacted 5'-hydroxyl groups.

-

Oxidation: Introduce the oxidizing solution to convert the phosphite triester to a stable phosphotriester.

-

Washing: Wash the support extensively with anhydrous acetonitrile between each step.

-

-

Final Detritylation: Depending on the purification strategy, the final 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Cleavage and Deprotection

This multi-step process is performed manually after the synthesis is complete.

Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add a solution of concentrated ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) (1:1, v/v) to the solid support.[2]

-

Cool the vial and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

-

Evaporate the solution to dryness using a vacuum concentrator.

Step 2: Removal of 2'-TBDMS Protecting Groups

-

To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for 5 minutes may be necessary.[1]

-

Add 60 µL of triethylamine (B128534) (TEA) to the DMSO/RNA solution and mix gently.[1]

-

Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.[1][9]

-

Cool the reaction mixture on ice.

Purification of the Crude RNA

The crude RNA can be purified by various methods, including High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[1][4]

Reversed-Phase HPLC (for Trityl-on purification):

-

If the DMT group was left on, the crude RNA can be purified using a reversed-phase HPLC column.

-

The lipophilic DMT group allows for the separation of the full-length product from shorter, uncapped failure sequences.

-

After purification, the DMT group is removed by treatment with an acidic solution.

Polyacrylamide Gel Electrophoresis (PAGE):

-

The crude RNA is loaded onto a denaturing polyacrylamide gel.

-

The RNA is separated by size, and the band corresponding to the full-length product is visualized by UV shadowing.[1]

-

The desired band is excised, and the RNA is eluted from the gel matrix.[1]

-

The purified RNA is then desalted.

Visualizations

The following diagrams illustrate the key workflows in solid-phase RNA synthesis using TBDMS chemistry.

Caption: Overall workflow of solid-phase RNA synthesis using TBDMS.

Caption: The four-step cycle of solid-phase RNA synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. kulturkaufhaus.de [kulturkaufhaus.de]

- 5. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wenzhanglab.com [wenzhanglab.com]

- 7. benchchem.com [benchchem.com]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

- 10. patents.justia.com [patents.justia.com]

Application Notes and Protocols for the Incorporation of Inosine into Oligonucleotides via Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953), a naturally occurring purine (B94841) nucleoside, is a versatile tool in the design and synthesis of modified oligonucleotides for research, diagnostic, and therapeutic applications. Its ability to form stable base pairs with adenosine (B11128) (A), cytosine (C), and uridine (B1682114) (U) makes it a valuable component for introducing controlled ambiguity or specific thermodynamic properties into an oligonucleotide sequence. This document provides detailed application notes and protocols for the efficient incorporation of inosine into oligonucleotides using standard phosphoramidite (B1245037) chemistry on automated solid-phase synthesizers.

Applications of Inosine-Containing Oligonucleotides

The unique base-pairing properties of inosine lend themselves to a variety of applications in molecular biology and drug development:

-

Degenerate Primers and Probes: Inosine can be used as a "universal base" at positions of sequence variability in PCR primers and hybridization probes. This allows a single oligonucleotide to recognize multiple target sequences.

-

Modulation of Duplex Stability: The substitution of guanosine (B1672433) (G) with inosine (I) results in a less stable I-C base pair compared to a G-C base pair. This predictable change in melting temperature (Tm) can be exploited to fine-tune the hybridization properties of an oligonucleotide.

-

Probing DNA-Protein Interactions: The absence of the 2-amino group in inosine compared to guanosine allows researchers to investigate the role of this functional group in the minor groove recognition by DNA-binding proteins.

-

Therapeutic Oligonucleotides: Inosine-containing oligonucleotides are being explored for therapeutic applications, including antisense oligonucleotides, where the modification can influence target binding, reduce immunogenicity, and alter nuclease resistance.

-

RNA Editing and ADAR Substrates: Synthetic oligonucleotides containing inosine are crucial for studying the mechanism and substrate specificity of adenosine deaminases acting on RNA (ADARs), enzymes that convert adenosine to inosine in double-stranded RNA.[1]

Phosphoramidite Chemistry for Inosine Incorporation

The incorporation of inosine into a growing oligonucleotide chain follows the same fundamental principles of phosphoramidite chemistry as the standard A, C, G, and T/U bases. The process involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.

A commercially available inosine phosphoramidite, typically 5'-O-Dimethoxytrityl-N-phenoxyacetyl-2'-deoxyInosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is used in the synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of inosine-containing oligonucleotides.

Table 1: Comparative Coupling Efficiency and Time

| Phosphoramidite Type | Typical Coupling Efficiency (%) | Recommended Coupling Time (seconds) | Activator |

| Standard DNA (A, C, G, T) | > 99% | 30 - 60 | 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) |

| Standard RNA (A, C, G, U) | 98 - 99% | 180 - 360 | 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) |

| Inosine (dI) | ~99% | 60 - 120 | 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) |

| Inosine (rI) | 96 - 98% | 360 - 900 | 5-Benzylthio-1H-tetrazole (BTT) or Dicyanoimidazole (DCI)[2] |

Note: Coupling efficiencies and times can vary depending on the synthesizer, reagents, and solid support used. It is recommended to optimize these parameters for specific applications.

Table 2: Deprotection Conditions for Inosine-Containing Oligonucleotides

| Deprotection Method | Reagent | Temperature (°C) | Time | Notes |

| Standard | Concentrated Ammonium (B1175870) Hydroxide | 55 | 8 - 16 hours | Standard conditions for most DNA oligonucleotides.[3][4] |

| Mild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 - 24 hours | Recommended for oligonucleotides with sensitive modifications.[5] |

| Ultra-Mild | Anhydrous Ammonia in Methanol (2M) | Room Temperature | 24 hours | For highly sensitive modifications.[2] |

| Fast | Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65 | 10 - 15 minutes | Rapid deprotection, but may not be suitable for all modifications.[3] |

Table 3: Effect of Inosine Substitution on Oligonucleotide Melting Temperature (Tm)

The change in melting temperature (ΔTm) upon substituting a G-C base pair with an I-C base pair is sequence-dependent. The following data provides a representative example of the destabilizing effect of inosine.

| Original Duplex (5' to 3') | Substituted Duplex (5' to 3') | Tm (°C) of Original | Tm (°C) of Substituted | ΔTm (°C) |

| CGCG AATTCGCG | CGCI AATTCGCG | 74.2 | 70.5 | -3.7 |

| GGGGGG / CCCCCC | GGIGGG / CCCCCC | 78.1 | 75.8 | -2.3 |

| ATGCG CAT / TACGC GTA | ATGCI CAT / TACGC GTA | 55.6 | 52.1 | -3.5 |

Data is illustrative and actual Tm values will depend on the full sequence, buffer conditions, and oligonucleotide concentration.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Inosine-Containing Oligonucleotide

This protocol outlines the general procedure for synthesizing an oligonucleotide containing a single inosine substitution on an automated DNA/RNA synthesizer.

Materials:

-

DNA/RNA synthesizer

-

Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U)

-

Inosine phosphoramidite (e.g., dI-CE Phosphoramidite)

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M DCI in acetonitrile)

-

Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/Water/Pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

Procedure:

-

Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer software, using the appropriate designation for the inosine residue.

-

Reagent Preparation: Ensure all phosphoramidites and reagents are fresh, anhydrous, and correctly installed on the synthesizer.

-

Synthesis Initiation: Start the synthesis run. The synthesizer will perform the following steps for each cycle:

-

Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside.

-

Coupling: The inosine phosphoramidite (or standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group. For inosine, the coupling time may be extended as indicated in Table 1.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

-

-

Final Deblocking (Optional): The final 5'-DMT group can be left on ("DMT-on") for purification purposes or removed ("DMT-off") on the synthesizer.

-

Cleavage and Deprotection: Proceed to Protocol 2.

Protocol 2: Cleavage and Deprotection of Inosine-Containing Oligonucleotides

This protocol describes the removal of the oligonucleotide from the solid support and the deprotection of the nucleobases and phosphate groups.

Materials:

-

Synthesized oligonucleotide on CPG support

-

Deprotection reagent (see Table 2 for options, e.g., concentrated ammonium hydroxide)

-

Screw-cap vial

-

Heating block or oven

-

SpeedVac or centrifugal evaporator

Procedure:

-

Transfer Support: Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

-

Add Deprotection Reagent: Add the chosen deprotection solution to the vial (e.g., 1-2 mL of concentrated ammonium hydroxide).

-

Incubation: Tightly cap the vial and incubate at the recommended temperature and time as per Table 2 (e.g., 55°C for 8-16 hours for standard deprotection).

-

Cooling and Transfer: Allow the vial to cool to room temperature. Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

-

Evaporation: Dry the oligonucleotide solution to a pellet using a SpeedVac.